molecular formula C13H11NO B13873612 1-[2-(2-pyridinyl)phenyl]Ethanone CAS No. 137103-78-7

1-[2-(2-pyridinyl)phenyl]Ethanone

Cat. No.: B13873612
CAS No.: 137103-78-7
M. Wt: 197.23 g/mol
InChI Key: JTROGWFWKYVJRD-UHFFFAOYSA-N
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Description

1-[2-(2-Pyridinyl)phenyl]Ethanone is a diaryl ethanone derivative of significant interest in medicinal and organic chemistry. Its structure, featuring a ketone linker between a phenyl ring and a 2-pyridinyl group, makes it a valuable precursor for synthesizing a broad array of bioactive molecules and heterocyclic compounds . Compounds within this chemical class are frequently employed as key intermediates in the development of pharmacologically active agents. Research indicates that 1,2-diaryl ethanones serve as central scaffolds for constructing vicinal diaryl-substituted heterocycles, such as oxazoles, isoxazoles, and pyridines, which are core structures in several therapeutics . For instance, this structural motif is found in the synthesis of selective COX-2 inhibitors like Etoricoxib . The presence of both the electron-withdrawing carbonyl group and the nitrogen-containing pyridinyl ring provides versatile reaction sites for further chemical modification, including the preparation of ketoximes for studying intermolecular hydrogen bonding and crystal packing via oxime...oxime or oxime...N(pyridyl) interactions . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

137103-78-7

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

1-(2-pyridin-2-ylphenyl)ethanone

InChI

InChI=1S/C13H11NO/c1-10(15)11-6-2-3-7-12(11)13-8-4-5-9-14-13/h2-9H,1H3

InChI Key

JTROGWFWKYVJRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanism Investigations

Established Synthetic Routes for 1-[2-(2-pyridinyl)phenyl]Ethanone

The construction of this molecule can be approached through several well-established methodologies, each offering distinct advantages in terms of starting material availability, regioselectivity, and functional group tolerance.

Friedel-Crafts (FC) acylation is a fundamental reaction for installing acyl groups onto aromatic rings, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.govrsc.org While direct acylation of a pre-formed 2-phenylpyridine (B120327) scaffold is a plausible route, the reaction conditions must be carefully selected to control regioselectivity. The nitrogen atom of the pyridine (B92270) ring can complicate the reaction by coordinating to the Lewis acid catalyst.

Alternatively, an intramolecular FC reaction can be envisioned, starting from a more complex precursor. nih.govrsc.org The synthesis of related cyclic ketones, such as indanones, has been achieved through similar intramolecular cyclizations. beilstein-journals.org Innovations in FC reactions include solvent-free mechanochemical approaches beilstein-journals.org and the use of ionic liquids, which can serve as both solvent and catalyst, offering milder reaction conditions and easier product isolation. researchgate.net

A plausible, though not explicitly documented, FC approach to this compound could involve the acylation of 2-phenylpyridine. The directing effects of the pyridinyl substituent would need to be carefully considered to achieve the desired ortho-acylation on the phenyl ring.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing C-C bonds between aryl groups, making it an ideal strategy for synthesizing the 2-phenylpyridine core of the target molecule. tcichemicals.comrsc.org The reaction involves a palladium catalyst, a base, and the coupling of an organoboron species with an organohalide. wikipedia.org

The synthesis of this compound via this method can be achieved through two primary retrosynthetic disconnections:

Strategy A: Coupling of (2-acetylphenyl)boronic acid with a 2-halopyridine (e.g., 2-bromopyridine).

Strategy B: Coupling of a 2-(halophenyl)ethanone (e.g., 1-(2-bromophenyl)ethanone) with a 2-pyridylboron reagent.

The coupling of 2-pyridyl nucleophiles presents known challenges, as these reagents can be unstable and exhibit slow rates of transmetalation. nih.gov However, significant progress has been made in developing catalyst systems specifically for these challenging substrates. nih.govresearchgate.net Ligands such as phosphine (B1218219) oxides and specialized phosphines, in combination with palladium sources like Pd₂(dba)₃, have proven effective. nih.gov

Catalyst/LigandBaseSolventCoupling PartnersYield (%)Ref
Pd(PPh₃)₄K₃PO₄Dioxane3-Pyridyl triflate & Alkenyl boronate75-98 nih.gov
[Pd₂(dba)₃] / Diaryl Phosphine OxideKFDioxaneAryl bromide & Lithium triisopropyl 2-pyridylboronate74-82 nih.gov
Pd(OAc)₂ / XantphosK₂CO₃DME/H₂O2,4-diiodooxazole & Arylboronic acidN/A rsc.org
Pd(PPh₃)₂Cl₂ / PPh₃KOPhToluenePyridyl triflate & Alkenyl boronateModest-Good nih.gov

This table presents representative conditions for Suzuki-Miyaura couplings involving pyridyl or related heterocyclic substrates, illustrating the variety of catalysts, bases, and solvents employed.

A carbonylative Suzuki coupling is another advanced variation, where carbon monoxide is introduced to form the ketone functionality during the coupling process, uniting an aromatic halide and an aryl boronic acid to directly yield a biaryl ketone. magtech.com.cn

Directed Ortho-Metalation (DOM) is a highly regioselective strategy for functionalizing aromatic rings. numberanalytics.comorganic-chemistry.org The method relies on a directing metalation group (DMG) which complexes with a strong organolithium base (like n-butyllithium), directing the deprotonation exclusively to the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate is then quenched with a suitable electrophile. organic-chemistry.org

For the synthesis of this compound, the parent molecule 2-phenylpyridine can be used as the substrate for DOM. The nitrogen atom of the pyridine ring acts as the DMG, directing lithiation to the C-2' position (the ortho position) of the phenyl ring. numberanalytics.comresearchgate.net

The proposed synthetic sequence is as follows:

Treatment of 2-phenylpyridine with an organolithium reagent such as n-butyllithium or sec-butyllithium (B1581126) at low temperature. The pyridine nitrogen chelates the lithium, facilitating deprotonation of the proximal ortho-phenyl C-H bond.

The resulting ortho-lithiated species is then quenched with an acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, to install the ethanone (B97240) group.

This method offers a powerful and direct route to the desired product, leveraging the inherent structure of the 2-phenylpyridine scaffold to control regiochemistry. wikipedia.orgresearchgate.net

Once the this compound backbone is synthesized, the ethanone moiety can be further functionalized. A key reaction is α-halogenation, which involves the substitution of one or more of the acidic α-hydrogens on the methyl group of the ethanone. mdpi.comlibretexts.org

The reaction can proceed via two distinct mechanisms depending on the conditions:

Acid-Catalyzed Halogenation : In the presence of an acid catalyst, the ketone forms an enol intermediate. This enol then acts as a nucleophile, attacking the halogen (Br₂, Cl₂). This method typically results in selective monohalogenation because the introduced electron-withdrawing halogen destabilizes the formation of a subsequent enol. pearson.compressbooks.pub

Base-Promoted Halogenation : In basic media, an enolate is formed, which is a much stronger nucleophile than an enol. The enolate attacks the halogen. The resulting α-halo ketone is more acidic than the starting ketone due to the inductive effect of the halogen, leading to rapid subsequent halogenations. libretexts.orgpressbooks.pub For a methyl ketone like the target compound, this process will typically proceed until a trihalomethyl ketone is formed. libretexts.org

The resulting α-halo ketone is a versatile synthetic intermediate. It can undergo elimination reactions, typically using a non-nucleophilic base like pyridine, to form the corresponding α,β-unsaturated ketone. youtube.com Furthermore, if the base-promoted pathway is followed to completion, the resulting trihalomethyl ketone can undergo the Haloform Reaction . In this reaction, nucleophilic attack by hydroxide (B78521) on the carbonyl carbon leads to cleavage of the C-C bond, yielding a carboxylate and a haloform (e.g., chloroform, bromoform). libretexts.orgyoutube.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are powerful tools for building molecular complexity efficiently. nih.govrug.nl Many MCRs are employed for the synthesis of heterocyclic rings, such as pyridines. nih.gov

For instance, a common MCR for pyridine synthesis involves the reaction of an aldehyde, malononitrile, a methyl ketone, and ammonium (B1175870) acetate. nih.gov In this context, acetophenone (B1666503) is often used as the methyl ketone component. While there is no specific literature detailing the use of this compound as the ketone component in such MCRs, its structural similarity to acetophenone suggests its potential applicability. The activated methyl group could participate in condensation reactions to build new ring systems. However, direct applications of this compound in MCRs are not widely documented in the surveyed scientific literature.

Elucidation of Reaction Mechanisms and Transition State Analysis

Understanding the reaction mechanisms provides insight into reaction outcomes and selectivity. The key synthetic routes discussed rely on well-studied mechanistic pathways.

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. libretexts.org The generally accepted mechanism involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., 2-bromopyridine), forming a Pd(II) complex. This is often the rate-determining step. wikipedia.orglibretexts.org

Transmetalation : The organic group from the organoboron species (e.g., (2-acetylphenyl)boronic acid, activated by a base) is transferred to the Pd(II) complex, displacing the halide. wikipedia.org

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst. libretexts.org

Table of Mentioned Compounds

Compound Name
This compound
2-Phenylpyridine
Aluminum chloride
Acetyl chloride
(2-acetylphenyl)boronic acid
2-Bromopyridine
1-(2-bromophenyl)ethanone
2-Pyridylboron
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
Xantphos
DME (1,2-Dimethoxyethane)
PPh₃ (Triphenylphosphine)
Pd(OAc)₂ (Palladium(II) acetate)
n-Butyllithium
sec-Butyllithium
N,N-Dimethylacetamide
Malononitrile
Ammonium acetate
Acetophenone
Chloroform

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The synthesis of this compound and analogous biaryl ketones often relies on transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura and Negishi couplings are prominent, with optimization of various parameters being crucial for achieving high yields and selectivity.

Research into the Suzuki-Miyaura coupling for the synthesis of related 2-arylpyridines has highlighted the importance of the judicious selection of catalysts, ligands, bases, and solvents. For instance, palladium catalysts are commonly employed, with the choice of phosphine ligands significantly influencing the reaction's efficiency. While specific optimization data for the direct synthesis of this compound is not extensively detailed in publicly available literature, general principles from similar reactions can be applied.

For analogous cross-coupling reactions, such as the synthesis of other biaryl compounds, systematic optimization of reaction parameters has been shown to be effective. This often involves screening various palladium sources, ligands, bases, and solvents in a methodical manner, such as through Design of Experiments (DoE) or "One-Factor-at-a-Time" (OFAT) approaches. Temperature and reaction time are also critical variables that are fine-tuned to maximize product formation and minimize side reactions.

Table 1: Illustrative Reaction Parameters for Optimization in Biaryl Synthesis

ParameterVariationsPotential Impact
Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Catalyst activity, stability, and turnover number.
Ligand PPh₃, PCy₃, SPhos, XPhosLigand bulk and electronics affect oxidative addition and reductive elimination steps.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuOKBase strength and solubility influence the transmetalation step.
Solvent Toluene, Dioxane, THF, DMFSolvent polarity and coordinating ability can affect catalyst solubility and reactivity.
Temperature Room Temp. to RefluxReaction kinetics and selectivity.
Reactant Ratio 1:1 to 1:1.5 (Aryl Halide:Boronic Acid)Can influence conversion and minimize homocoupling.

While the table above provides a general framework, the optimal conditions are highly substrate-dependent and would require specific experimental investigation for the synthesis of this compound.

Stereochemical Control and Asymmetric Synthesis Approaches

The ketone functionality in this compound presents a prochiral center, making the development of stereoselective synthetic routes a key area of interest. The primary approach to achieving stereochemical control is through the asymmetric reduction of the ketone to the corresponding chiral alcohol, 1-[2-(2-pyridinyl)phenyl]ethanol.

The asymmetric hydrogenation and transfer hydrogenation of ketones are well-established methods for producing enantiomerically enriched alcohols. These reactions typically employ chiral catalysts, often based on transition metals like ruthenium, rhodium, or iridium, in combination with chiral ligands.

A relevant example is the asymmetric hydrogenation of the closely related substrate, phenyl(pyridin-2-yl)methanone. A Chinese patent describes the use of an iridium catalyst, [Ir(COD)Cl]₂, in combination with a chiral ligand for this transformation. google.com The reaction, carried out under hydrogen pressure in methanol (B129727) with a base, yielded the corresponding (R)-phenyl(pyridin-2-yl)methanol with high yield and enantiomeric excess (ee). google.com The optimization of this reaction involved screening different temperatures and pressures.

Table 2: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone google.com

Temperature (°C)H₂ Pressure (MPa)Yield (%)ee (%)
405.09394
603.09693
803.09595

These findings suggest that a similar approach could be successfully applied to the asymmetric reduction of this compound. The choice of the chiral ligand is paramount in determining the stereochemical outcome of the reaction. Various classes of chiral ligands, such as those based on BINAP, DuPhos, and chiral diamines, have proven effective in the asymmetric reduction of a wide range of ketones.

The development of stereoselective methods to produce chiral 1-[2-(2-pyridinyl)phenyl]ethanol is significant as these chiral alcohols can serve as valuable precursors for the synthesis of more complex, enantiomerically pure molecules with potential applications in various fields of chemistry.

Coordination Chemistry and Advanced Ligand Design Principles

Chelation Behavior and Donor Atom Preferences of 1-[2-(2-pyridinyl)phenyl]Ethanone

The chelating properties of this compound are dominated by the interplay between the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the acetyl group.

This compound functions as a bidentate ligand, coordinating to a metal center through the pyridyl nitrogen and the carbonyl oxygen, creating a stable five-membered chelate ring. This N,O-coordination is a common and well-established binding mode for ligands containing both pyridine and carbonyl functionalities. The formation of such a chelate ring is entropically favored and results in enhanced complex stability, known as the chelate effect.

The geometry of the resulting metal complexes is dictated by the coordination number of the metal ion and the stoichiometry of the ligand-to-metal ratio. For a single ligand coordinating to a metal, it will occupy two coordination sites. In complexes with multiple ligands or additional co-ligands, various geometries can be achieved. For instance, with metals that favor octahedral geometry, a complex of the type [M(L)₂X₂] (where L is this compound and X is a monodentate ligand like a halide or water) would likely adopt an octahedral arrangement. In such cases, the two bidentate ligands would typically arrange in a cis or trans configuration. Similarly, square pyramidal or trigonal bipyramidal geometries are possible for five-coordinate complexes. mdpi.com For example, in copper(II) acetylacetonate (B107027) adducts with pyridine derivatives, geometries can range from slightly distorted square pyramidal to trigonal bipyramidal. mdpi.com Zinc(II) complexes with related ligands have been observed to form both five-coordinate geometries, midway between trigonal bipyramidal and square pyramidal, and distorted octahedral structures. nih.govresearchgate.net

The coordination affinity of ligands like this compound can be systematically tuned by introducing substituents on either the pyridine or the phenyl ring. The electronic and steric properties of these substituents can significantly alter the ligand's donor capabilities.

Electronic Effects: Electron-donating groups (EDGs) on the pyridine ring increase the electron density on the nitrogen atom, enhancing its basicity and making it a stronger donor. Conversely, electron-withdrawing groups (EWGs) decrease the nitrogen's basicity, weakening its coordination strength. These changes in ligand basicity are one of several factors influencing the physicochemical properties of the resulting coordination compounds. nih.gov

Steric Effects: Bulky substituents placed near the coordination sites (the pyridyl nitrogen and the carbonyl oxygen) can sterically hinder the approach of the metal ion, potentially weakening the metal-ligand bond or influencing the adoption of a specific geometry. For instance, steric repulsion between ligands in tetrakis(pyridine) complexes is known to influence their structure. acs.org The interplay between steric and electronic effects allows for the fine-tuning of a ligand's properties for specific applications in catalysis or materials science. up.ac.za

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of these complexes relies heavily on spectroscopic techniques to elucidate their structure and bonding.

While specific studies detailing the complexation of this compound with a wide range of transition metals are limited in the available literature, its structural similarity to other pyridyl-ketone ligands, such as di(2-pyridyl) ketone and its derivatives, suggests it is a versatile ligand for complexing numerous metal ions. ijsred.comnih.gov

Complexes of Copper(II) with related N,O-donor ligands are common. For example, copper(II) complexes with Schiff bases derived from di-2-pyridyl ketone have been synthesized and characterized, where the ligand coordinates through enolate oxygen, azomethine nitrogen, and pyridyl nitrogen atoms. The synthesis of copper(II) complexes with 2-acetylpyridine (B122185) derivatives has also been reported. japsonline.com

Iron(II) complexes with pentadentate pyridyl ligands have shown significant stability and cytotoxic activity. nih.gov The catalytic activity of iron(II) complexes with pyridyl-imine ligands in reactions like the hydrogenation of acetophenone (B1666503) highlights the importance of iron in this field. acs.orgresearchgate.netresearchgate.net

Manganese(II), Nickel(II), and Cobalt(II) complexes with Schiff bases derived from 2-pyridyl ketones have been synthesized, often resulting in six-coordinate, distorted octahedral geometries. researchgate.net

Zinc(II) and Cadmium(II) , being d¹⁰ ions, form stable complexes that are often studied to understand coordination behavior without the complications of d-d electronic transitions. Zinc(II) complexes with various pyridine-containing ligands have been explored for their catalytic potential. nih.govrsc.orgrsc.org Similarly, cadmium(II) readily forms complexes and coordination polymers with pyridyl-based ligands, including those derived from di-2-pyridyl ketone oxime. nih.govmdpi.comrsc.org

Rhenium(III) complexes are less common, but the coordination chemistry of rhenium with pyridyl ligands is well-established, particularly in the context of luminescent materials and molecular rectangles. nih.govmdpi.comresearchgate.netnih.govnorthwestern.edu Rhenium(I) tricarbonyl complexes with bidentate N,O ligands are frequently studied for their potential applications in radiopharmaceuticals. nih.gov

A general synthetic route involves mixing the ligand and a metal salt, such as a chloride or nitrate, in a solvent like methanol (B129727) or ethanol (B145695) and refluxing the mixture. The resulting complex may precipitate upon cooling or after solvent evaporation.

Infrared (IR) spectroscopy is a powerful tool for confirming the coordination of this compound to a metal ion. The key vibrational modes to monitor are the C=O stretching frequency of the ketone and the ring vibrations of the pyridine group.

Upon coordination of the carbonyl oxygen to a metal center, the C=O bond is weakened, resulting in a shift of its stretching frequency (ν(C=O)) to a lower wavenumber (a redshift) compared to the free ligand. This shift is a direct indicator of N,O-chelation. For comparison, in copper(II) complexes of deprotonated di-2-pyridyl ketone-N4-phenyl-3-semicarbazone, the disappearance of the ν(C=O) band and the appearance of a new band for the C-O single bond indicates coordination in the enolate form.

Coordination of the pyridyl nitrogen also leads to characteristic shifts in the pyridine ring vibrational modes. The out-of-plane bending vibration, often observed around 600 cm⁻¹ in the free ligand, typically shifts to a higher frequency upon complexation. Another key indicator is the shift of a pyridine ring vibration around 990 cm⁻¹ to higher wavenumbers (e.g., ~1015 cm⁻¹), which is a recognized sign of coordination. up.ac.za The IR spectra of metal complexes also exhibit new bands in the far-IR region (typically below 600 cm⁻¹) corresponding to the metal-ligand stretching vibrations (ν(M-O) and ν(M-N)), providing direct evidence of the formation of metal-ligand bonds. up.ac.za

Table 1: Typical IR Vibrational Shifts in Related Pyridyl-Keto Metal Complexes

Vibrational ModeTypical Wavenumber (Free Ligand, cm⁻¹)Change Upon CoordinationReason for Shift
ν(C=O)~1680-1700Decrease (Redshift)Weakening of the C=O bond due to electron donation to the metal center.
Pyridine Ring Breathing~990Increase (Blueshift)Stiffening of the ring structure upon coordination. up.ac.za
Pyridine Out-of-Plane Bend~600Increase (Blueshift)Restriction of bending motion upon metal binding.
ν(M-N) / ν(M-O)N/AAppearanceFormation of new metal-ligand bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for studying the structure and dynamics of diamagnetic metal complexes in solution, such as those of Zn(II) and Cd(II).

Upon coordination of this compound to a diamagnetic metal ion, the chemical shifts of the protons on both the pyridine and phenyl rings are affected. Generally, the protons closest to the coordination sites experience the most significant shifts. The coordination to the Lewis acidic metal center typically causes a downfield shift of the pyridine proton signals, providing clear evidence of complex formation in solution. nih.gov The symmetry of the NMR spectrum can also give clues about the geometry of the complex. For example, in complexes of the type [ML₂], the observation of a single set of ligand signals would suggest a highly symmetric (e.g., trans) or a rapidly fluxional structure in solution. rsc.org

NMR is also used to study the dynamics of complexes, such as ligand exchange or fluxional processes. For some rhenium(I) terpyridine complexes, NMR has shown that the ligand can be fluxional, switching its coordination sites between different pendant pyridyl groups through a seven-coordinate intermediate. mdpi.com For cadmium and silver complexes of a pyridine-containing ligand, ¹H NMR spectra showed that the signals for the pyridyl protons were observed as distinct triplets and doublets, though broadening could occur due to solubility issues or dynamic processes. nih.gov

Electronic Absorption Spectroscopy for Ligand Field Analysis

Electronic absorption spectroscopy, particularly in the Ultraviolet-Visible (UV-Vis) region, is a powerful tool for probing the electronic structure of metal complexes formed with this compound. The spectra of these complexes are typically characterized by a combination of intra-ligand transitions, ligand-to-metal charge transfer (LMCT) bands, and d-d transitions within the metal center.

Intra-ligand transitions, typically observed in the UV region, arise from π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group of the this compound ligand. Upon coordination to a metal ion, these bands may exhibit a shift to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), indicating the involvement of the ligand's electronic orbitals in the metal-ligand bond.

The more informative transitions for understanding the coordination environment are the d-d transitions of the metal ion. These transitions, which occur between the split d-orbitals of the metal, are sensitive to the geometry of the complex and the nature of the coordinating ligands. The energy and intensity of these bands provide insights into the ligand field splitting parameter (Δ), which quantifies the energy separation between the d-orbitals. For instance, in an octahedral complex, the d-orbitals split into two sets, t2g and eg, and the energy of the absorbed light corresponds to the energy difference between these levels. libretexts.orgbath.ac.uk

The position of this compound in the spectrochemical series, which ranks ligands according to their ability to cause d-orbital splitting, can be determined by comparing the Δ values of its complexes with those of other ligands. This information is crucial for predicting the spin state (high-spin or low-spin) of the metal complex, which in turn influences its magnetic and spectroscopic properties. For example, the electronic spectra of nickel(II) and cobalt(II) tris-complexes with related 2-(2-pyridyl)imidazole ligands have been used to estimate ligand-field parameters, showing that these ligands create a larger crystal-field splitting than 2,2'-bipyridyl. kyoto-u.ac.jp While specific spectral data for this compound complexes is not extensively reported in the reviewed literature, the principles of ligand field theory provide a robust framework for their analysis. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 1: Representative Electronic Absorption Data for Related Transition Metal Complexes

Complexλmax (nm) and AssignmentReference
Tris[2-(2-pyridyl)imidazole]nickel(II)~560 (d-d), ~310 (π → π) kyoto-u.ac.jp
Tris[2-(2-pyridyl)imidazole]cobalt(II)~500 (d-d), ~310 (π → π) kyoto-u.ac.jp
[Cu(acac)(phen)(H₂O)]BF₄~600 (d-d), ~270 (π → π*) newtrends-timisoara.ro

This table presents data for structurally related complexes to illustrate the typical electronic transitions observed.

Structural Elucidation of Metal Complexes via Single Crystal X-ray Diffraction

Analysis of Coordination Geometries and Bond Lengths

The coordination of this compound to a metal ion typically occurs through the nitrogen atom of the pyridine ring and the oxygen atom of the ethanone (B97240) group, forming a stable five-membered chelate ring. The coordination number and geometry of the resulting complex are influenced by several factors, including the size and electronic properties of the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or counter-ions.

Table 2: Illustrative Metal-Ligand Bond Lengths in Related Pyridyl Complexes

ComplexMetalCoordination GeometryM-N (Å)M-O (Å)Reference
[Mn(TMPA)(Ac)(CH₃OH)]BPh₄Mn(II)Distorted Pentagonal Bipyramidal2.25-2.352.15-2.20 nih.gov
Co(dipyatriz)₂₂Co(II)Distorted Trigonal Antiprismatic2.10-2.20- nih.gov
[NiCl₂(Hhp)₄]Ni(II)Distorted Octahedral-2.00-2.10 mdpi.com

This table provides examples of bond lengths in complexes with related pyridyl ligands to demonstrate typical ranges.

Characterization of Supramolecular Interactions within Crystal Lattices (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen bonds can form between the hydrogen atoms of the ligand and electronegative atoms (such as oxygen or nitrogen) of adjacent molecules or solvent molecules present in the crystal lattice. For example, if the ethanone group is enolized, the resulting hydroxyl group can act as a hydrogen bond donor. Furthermore, C-H···O and C-H···N interactions, although weaker, can also contribute to the stability of the crystal structure. rsc.org The presence and nature of these hydrogen bonds can be elucidated from the crystal structure by analyzing intermolecular distances and angles. newtrends-timisoara.ro

π-π stacking interactions are another important type of non-covalent interaction that occurs between the aromatic pyridine and phenyl rings of the this compound ligands in adjacent complex molecules. rsc.org These interactions can be face-to-face or edge-to-face, and their strength is dependent on the distance and orientation between the aromatic rings. In many crystal structures of pyridyl-containing complexes, π-π stacking leads to the formation of one-dimensional chains or two-dimensional sheets, which are then further assembled into a three-dimensional network through other interactions. rsc.orgresearchgate.netnih.gov The analysis of these supramolecular interactions is essential for understanding the principles of crystal engineering and for the rational design of materials with desired solid-state properties. researchgate.net

Factors Governing Complex Stability, Lability, and Redox Properties

The stability of metal complexes of this compound in solution is a critical factor that determines their utility in various applications. The stability of a complex is quantified by its stability constant (or formation constant), which represents the equilibrium constant for the formation of the complex from the metal ion and the ligand. researchgate.netfiveable.me Higher stability constants indicate a more stable complex. The stability is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration), the chelate effect (the enhanced stability of complexes with multidentate ligands compared to those with monodentate ligands), and the nature of the solvent. naturalspublishing.comresearchgate.netnih.govnih.gov

The lability of a complex refers to the rate at which its ligands are exchanged with other ligands in solution. Complexes can be classified as either labile (fast ligand exchange) or inert (slow ligand exchange). The lability is influenced by the electronic configuration of the metal ion and the geometry of the complex.

The redox properties of the metal complexes of this compound are another important aspect of their chemistry. The ligand itself can be redox-active, or it can modulate the redox potential of the metal center upon coordination. mdpi.com Cyclic voltammetry is a common electrochemical technique used to study the redox behavior of these complexes, providing information on the formal reduction potentials and the reversibility of the redox processes. nih.govresearchgate.netacs.org The redox properties are crucial for applications in catalysis, sensing, and molecular electronics. nih.govnih.gov

Rational Design of this compound Derivatives for Tuned Coordination Properties

The versatility of the this compound scaffold allows for the rational design of derivatives with tuned coordination properties. By introducing different substituents on the phenyl or pyridine rings, it is possible to modify the electronic and steric properties of the ligand, which in turn influences the properties of the resulting metal complexes. rsc.org

For example, introducing electron-donating groups on the aromatic rings can increase the electron density on the donor atoms, leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups can decrease the basicity of the donor atoms, resulting in weaker coordination. nih.gov The steric bulk of the substituents can also be used to control the coordination number and geometry of the metal complexes. Large, bulky substituents can prevent the formation of highly coordinated species and favor lower coordination numbers. nih.gov

Furthermore, functional groups can be introduced to provide additional coordination sites, transforming the ligand from bidentate to tridentate or even higher denticities. This can lead to the formation of complexes with different structures and properties. The ability to systematically modify the ligand structure is a key aspect of modern coordination chemistry, enabling the development of metal complexes with tailored properties for specific applications. sciencegate.appmdpi.com

Theoretical and Computational Investigations of 1 2 2 Pyridinyl Phenyl Ethanone

Quantum Chemical Calculations (DFT) for Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in providing a detailed understanding of the geometric and electronic features of molecules. For 1-[2-(2-pyridinyl)phenyl]ethanone, DFT methods are employed to predict its three-dimensional structure, orbital energies, and reactive behavior.

Geometry Optimization and Conformational Analysis

The three-dimensional arrangement of this compound is dictated by the rotational freedom around the single bonds connecting the phenyl and pyridine (B92270) rings, and the acetyl group. Conformational analysis using DFT methods helps in identifying the most stable conformers and the energy barriers between them.

The relative orientation of the two aromatic rings is a key structural feature. In related 2-phenylpyridine (B120327) compounds, the ground state geometry exhibits a twisted conformation, with the aromatic rings not being coplanar. researchgate.net This twist angle is a balance between the conjugative effects that favor planarity and steric hindrance between ortho-hydrogens that favors a twisted structure. For this compound, the presence of the acetyl group on the phenyl ring introduces further steric and electronic interactions that influence the preferred conformation.

Theoretical studies on similar 2-substituted phenylpiperidines and N-acylpiperidines have shown that pseudoallylic strain can dictate the orientation of substituents, favoring an axial position to increase three-dimensionality. nih.gov In the case of this compound, the rotation around the C-C bond between the phenyl ring and the carbonyl group, as well as the C-C bond between the two rings, leads to various possible conformers. The most stable conformer would be the one that minimizes steric clashes while maximizing stabilizing electronic interactions. DFT calculations, for instance at the M06-2X level of theory, have been effective in predicting such conformational preferences. nih.gov A comprehensive conformational search would typically involve rotating the key dihedral angles and calculating the relative energies of the resulting structures to identify the global minimum on the potential energy surface.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Redox Behavior

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. irjet.netnih.gov

For π-conjugated systems like this compound, the HOMO is typically a π-orbital distributed over the aromatic rings, while the LUMO is a π* anti-bonding orbital. In a related chalcone, (2E)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one, the LUMO orbital is mainly located on the phenyl and pyridine rings, while the HOMO is on the phenyl ring and the enone bridge. researchgate.net For this compound, it can be anticipated that the HOMO would have significant contributions from both the phenyl and pyridine rings, while the LUMO would be localized more on the pyridinylphenyl moiety, particularly the pyridine ring due to the electron-withdrawing nature of the nitrogen atom.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov DFT calculations, often using the B3LYP functional, are widely employed to calculate these orbital energies and the resulting gap. For a series of N-heterocyclic compounds, B3LYP/6-31+G(d,p) level of theory has been used to determine HOMO and LUMO energy levels. researchgate.net A small energy gap would suggest that the molecule can be easily excited and may participate in charge-transfer interactions. nih.gov

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gaps for Related Aromatic Compounds

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Calculation Method
2-Phenylpyridine-6.2-0.95.3DFT/B3LYP
4,4'-di(naphthalen-1-yl)-2,2'-bipyridine-5.8-2.13.7DFT/B3LYP
Pioglitazone (contains a pyridine ring)-6.21-1.774.44B3LYP/6-311++G(d,p) wu.ac.th

Mapping of Molecular Electrostatic Potential (MEP) and Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the electron density, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, indicating sites for nucleophilic attack. nih.gov

For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the acetyl group, due to the high electronegativity of these atoms. These sites would be the most likely points for interaction with electrophiles or for coordination with metal ions. Conversely, the hydrogen atoms of the aromatic rings would exhibit positive potential. Such analyses are crucial for understanding intermolecular interactions and the behavior of the molecule in biological systems or as a ligand. nih.govnih.gov

Computational studies on related nitrogen-containing heterocyclic compounds have effectively used MEP maps to identify reactive centers. nih.govnih.gov For instance, in amine-like catenated nitrogen compounds, regions of negative electrostatic potential are concentrated around the nitrogen and oxygen atoms. nih.gov

Prediction and Correlation of Vibrational Frequencies with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies with a good degree of accuracy, aiding in the assignment of experimental spectra. irjet.net The calculations are typically performed at the same level of theory as the geometry optimization, and the resulting frequencies are often scaled by a factor to improve agreement with experimental data. irjet.net

For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretching of the ketone, C-C and C-H vibrations of the aromatic rings, and vibrations involving the pyridine ring. A study on a related pyridine derivative, Pioglitazone, used the B3LYP/6-311++G(d,p) method to calculate vibrational wavenumbers and compare them with experimental values. wu.ac.th The C-N stretching vibrations in aromatic compounds are often found in the 1386-1266 cm⁻¹ region. irjet.net The NIST database provides experimental IR spectral data for the simpler compound, 1-(2-pyridinyl)-ethanone, which can serve as a basis for comparison. nist.gov

Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Related Compounds

Vibrational ModeExperimental (Pioglitazone) wu.ac.thCalculated (Pioglitazone) wu.ac.thExperimental (2E)-N-phenyl-3-(4H-pyran-4-yl)prop-2-enamid irjet.netCalculated (2E)-N-phenyl-3-(4H-pyran-4-yl)prop-2-enamid irjet.net
C-H stretch (aromatic)30653099--
C=O stretch17451753--
C-N stretch1341134414891501

This table provides examples of how theoretical and experimental vibrational frequencies are compared for related molecules.

Calculation of NMR Chemical Shifts and Shielding Tensors

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts can provide valuable support for the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework for this purpose.

For this compound, ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the phenyl, pyridine, and acetyl groups. Experimental ¹H NMR data for the related 2-phenylpyridine shows signals in the aromatic region between 7.0 and 8.7 ppm. chemicalbook.comresearchgate.net The chemical shifts are influenced by the electronic environment of each nucleus. The electronegative nitrogen atom in the pyridine ring and the carbonyl group of the acetyl moiety will cause downfield shifts for nearby protons and carbons.

Computational studies on other pyridine derivatives have demonstrated a good correlation between calculated and experimental NMR chemical shifts. scilit.com For instance, in a study of pyrazole-pyridine derivatives, HF/6-31G(d) and DFT/B3LYP/6-31G(d) basis sets were used for the optimization and subsequent NMR correlation investigations. scilit.com

Table 3: Experimental ¹H NMR Chemical Shifts (ppm) for 2-Phenylpyridine

ProtonChemical Shift (ppm)
H-6'8.66
H-3'7.98
H-4'7.66
H-5'7.14
Phenyl-H7.38 - 7.64

Data sourced from ChemicalBook for 2-Phenylpyridine (1008-89-5). chemicalbook.com This serves as a reference for the expected chemical shifts in the pyridinyl moiety of the target compound.

Advanced Computational Simulations

Beyond static DFT calculations, advanced computational simulations can provide insights into the dynamic behavior of this compound. Molecular dynamics (MD) simulations, for example, can be used to study the conformational dynamics of the molecule in different solvent environments. This can be particularly useful for understanding its behavior in solution, which is relevant for its applications in catalysis and synthesis.

Furthermore, time-dependent DFT (TD-DFT) can be employed to investigate the excited-state properties of the molecule, such as its UV-Vis absorption spectrum. This is important for understanding its photophysical properties and potential applications in areas like photochemistry or as a photosensitizer. Studies on 2-phenylpyridine oligomers have utilized such methods to explore the effect of conformation on excited state properties. nih.govacs.org

While specific advanced computational simulations for this compound are not widely reported, the methodologies are well-established and could provide deeper insights into its behavior and function.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational changes, flexibility, and intermolecular interactions of a molecule like this compound.

Furthermore, simulations in a solvent, such as water or an organic solvent, would reveal how the molecule interacts with its environment. The simulations would track the formation and lifetime of hydrogen bonds between the pyridinyl nitrogen or the ethanone (B97240) oxygen and solvent molecules. They would also illustrate the hydrophobic interactions involving the aromatic rings. This dynamic picture is crucial for understanding how the molecule behaves in solution, which is fundamental to predicting its reactivity and assembly.

Table 1: Illustrative Torsional Energy Profile from a Hypothetical MD Simulation of this compound

Dihedral Angle (Phenyl-Pyridinyl)Relative Potential Energy (kJ/mol)Conformation Description
25.0Eclipsed (Sterically Hindered)
45°5.0Skewed (Stable)
90°15.0Perpendicular (Transition State)
135°5.5Skewed (Stable)
180°28.0Eclipsed (Sterically Hindered)

Note: This table is illustrative and represents the type of data that would be generated from an MD simulation. The values are hypothetical.

Monte Carlo Simulations for Adsorption Energies and Stable Configurations

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of materials science and chemistry, Grand Canonical Monte Carlo (GCMC) simulations are particularly useful for studying the adsorption of molecules onto surfaces or within porous materials.

For this compound, MC simulations could be employed to predict its adsorption behavior on various substrates, such as activated carbon, zeolites, or metal-organic frameworks (MOFs). The simulations would model the process of the molecule moving from a bulk phase (gas or liquid) to the adsorbent surface, calculating the adsorption energy, which is a measure of the strength of the interaction.

By simulating the interactions between the molecule and the adsorbent material, MC methods can identify the most stable adsorption configurations. They would reveal whether the molecule prefers to lie flat on the surface, maximizing π-π interactions between its aromatic rings and the surface, or if it adopts a tilted orientation due to specific interactions, such as hydrogen bonding between its nitrogen or oxygen atoms and functional groups on the surface. These simulations are critical for designing and screening materials for applications like chemical separation or catalysis.

Table 2: Hypothetical Adsorption Energies of this compound on Different Adsorbents from MC Simulations

Adsorbent MaterialPrimary Interaction TypeCalculated Adsorption Energy (kJ/mol)
Graphiteπ-π Stacking-55
Silica (Si-OH terminated)Hydrogen Bonding (N/O with -OH)-70
Zeolite Y (hydrophobic)van der Waals / Confinement-65
MOF-5 (Zn-based)Coordination (N with Zn) / π-π-90

Note: This table is illustrative. The values are hypothetical, representing plausible outcomes from MC simulations.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including bonds, lone pairs, and antibonds. This method provides a quantitative picture of electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy associated with these interactions, calculated using second-order perturbation theory, indicates the strength of electron delocalization, which is a key factor in molecular stability.

For this compound, an NBO analysis would reveal significant electronic interactions. Key donor-acceptor interactions would include:

Delocalization from the lone pairs of the pyridinyl nitrogen (n_N) and the carbonyl oxygen (n_O) into the antibonding π* orbitals of the phenyl and pyridinyl rings.

Delocalization from the π orbitals of the phenyl ring into the π* orbitals of the pyridinyl ring and the carbonyl group (and vice-versa).

Table 3: Selected Second-Order Perturbation Theory Analysis from a Hypothetical NBO Calculation on this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) Nπ* (C-C) phenyl5.8
LP (1) Oπ* (C-C) phenyl2.5
π (C-C) phenylπ* (C=N) pyridinyl21.5
π (C=N) pyridinylπ* (C-C) phenyl18.9
π (C-C) phenylπ* (C=O)15.3

Note: This table is illustrative. LP denotes a lone pair. The values are hypothetical but represent the types of interactions and relative strengths expected for this molecule.

Computational Assessment of Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound interact with each other governs its bulk properties, such as its crystal structure and melting point. Computational methods can be used to assess these intermolecular forces and predict how molecules will self-assemble into larger, ordered structures (supramolecular assembly).

The key intermolecular interactions expected for this compound include:

π-π Stacking: The aromatic phenyl and pyridinyl rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Hydrogen Bonding: Although the molecule has no classic hydrogen bond donors, the acetyl group's methyl protons can act as weak donors in C-H···O or C-H···N interactions with the oxygen or nitrogen atoms of neighboring molecules.

Dipole-Dipole Interactions: The polar carbonyl group (C=O) creates a significant molecular dipole, leading to electrostatic interactions that help orient molecules in the solid state.

Computational studies, often combining quantum mechanical calculations with crystal structure prediction algorithms, can evaluate the relative strengths of these different interactions. By calculating the interaction energies for various dimeric and larger cluster configurations, it is possible to predict the most stable packing arrangement, which corresponds to the crystal structure. This understanding is fundamental for materials science, particularly in the design of organic materials with specific electronic or optical properties.

Chemical Reactivity and Transformation Studies Beyond Primary Synthesis

Reactions of the Ethanone (B97240) Moiety: Carbonyl Group Transformations

The carbonyl group of the ethanone moiety is a prime site for a variety of chemical transformations, including reductions, oxidations, and nucleophilic additions.

Reduction Reactions: The ketone can be reduced to the corresponding secondary alcohol, 1-[2-(2-pyridinyl)phenyl]ethanol. This transformation can be achieved using a range of reducing agents. For less complex reductions, reagents like sodium borohydride (B1222165) are effective. For stereoselective reductions, specialized biocatalysts or chiral chemical catalysts are employed. For instance, studies on related acetylpyridines have shown that resting cells of Rhodotorula sp. can efficiently reduce the ketone to the optically active secondary alcohol with high enantioselectivity. quimicaorganica.org Similarly, rhodium catalysts with chiral ligands like Binapine have been used for the asymmetric hydrogenation of 2-pyridine ketones, achieving excellent enantiomeric excesses under mild conditions. researchgate.net

Oxidation Reactions: While less common for simple ketones, the ethanone moiety can potentially undergo Baeyer-Villiger oxidation to form an ester, although specific studies on 1-[2-(2-pyridinyl)phenyl]ethanone are not prevalent.

Nucleophilic Addition Reactions: The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the carbonyl to form tertiary alcohols. Studies on related 2-(picolyl)boranes have demonstrated their ability to undergo 1,2-nucleophilic addition to ketones. rsc.org Furthermore, the methyl group adjacent to the carbonyl is acidic and can be deprotonated with a strong base like sodium hydride to form an enolate, which can then react with various electrophiles, such as alkyl halides, enabling carbon-carbon bond formation at the alpha-position. scielo.br

Table 1: Representative Carbonyl Group Transformations
TransformationReagent/CatalystProduct TypeNotes
ReductionSodium BorohydrideSecondary AlcoholStandard, non-selective reduction.
Asymmetric ReductionRhodotorula sp. AS2.2241Chiral Secondary AlcoholBiocatalytic, high enantioselectivity for related ketones. quimicaorganica.org
Asymmetric Hydrogenation[Rh(COD)Binapine]BF4Chiral Secondary AlcoholHigh enantioselectivity for 2-pyridine ketones. researchgate.net
Nucleophilic AdditionGrignard Reagents (R-MgX)Tertiary AlcoholForms a new C-C bond.
Enolate Alkylation1. Sodium Hydride (NaH) 2. Alkyl Halide (R-X)α-Substituted KetoneFunctionalization of the methyl group. scielo.br

Functionalization Reactions of the Pyridine (B92270) Heterocycle

The pyridine ring is an electron-deficient heterocycle, which dictates its reactivity towards both electrophilic and nucleophilic reagents. rsc.orgresearchgate.net

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution compared to benzene. quimicaorganica.orgorganicchemistrytutor.com Such reactions require harsh conditions and typically direct incoming electrophiles to the 3- and 5-positions. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible as the Lewis acid catalyst coordinates with the basic nitrogen atom. quimicaorganica.org

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. quimicaorganica.orgquora.com Hard nucleophiles like organometallic reagents or amides can add to the 2-position. quimicaorganica.org

C-H Functionalization: Modern synthetic methods have focused on the direct C-H functionalization of pyridines, which avoids the need for pre-functionalized substrates. rsc.orgresearchgate.netnih.gov For instance, direct arylation of pyridine N-oxides at the 2-position has been achieved with high regioselectivity using palladium catalysts. chemspider.com This suggests that this compound could first be oxidized to the corresponding N-oxide and then undergo regioselective functionalization. researchgate.net

Table 2: Potential Functionalization Reactions of the Pyridine Ring
Reaction TypePosition(s)Reagents/ConditionsNotes
Electrophilic Substitution3, 5Harsh (e.g., fuming H2SO4 for sulfonation)Ring is deactivated. quimicaorganica.org
Nucleophilic Substitution2, 4, 6Strong nucleophiles (e.g., R-Li, NaNH2)Ring is activated for nucleophilic attack. quimicaorganica.org
Direct C-H Arylation (via N-oxide)2Pd catalyst, Aryl bromideRequires prior N-oxidation of the pyridine. chemspider.com

Chemical Modifications of the Phenyl Substituent

The phenyl ring in this compound is substituted with two groups: the acetyl group and the 2-pyridinyl group. Both are electron-withdrawing and act as meta-directors for electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: The combined deactivating effect of the acetyl and pyridinyl groups makes the phenyl ring less reactive towards electrophiles than benzene. Any electrophilic substitution would be expected to occur at the positions meta to both substituents.

Cross-Coupling Reactions: The phenyl ring can be functionalized via transition-metal-catalyzed cross-coupling reactions. If a leaving group (e.g., a halogen) were present on the phenyl ring, it could participate in reactions like Suzuki, Heck, or Buchwald-Hartwig couplings to form new carbon-carbon or carbon-heteroatom bonds. nih.govslideshare.net

Regioselectivity and Stereoselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound makes regioselectivity a critical consideration in its chemical transformations.

Regioselectivity:

Carbonyl vs. Aromatic Rings: In reactions involving both a nucleophile and an electrophile, the initial site of reaction will depend on the nature of the reagents. Strong, hard nucleophiles will likely attack the carbonyl group first, while electrophiles will target one of the aromatic rings.

Pyridine vs. Phenyl Ring: In electrophilic substitutions, both rings are deactivated, but the phenyl ring is generally more reactive than the pyridine ring. The precise conditions would determine the selectivity. In C-H activation/functionalization reactions, the outcome would be highly dependent on the catalyst and directing group effects.

Intra-ring Selectivity: As discussed, electrophilic attack on the pyridine ring favors the 3- and 5-positions, while nucleophilic attack favors the 2-, 4-, and 6-positions. quimicaorganica.orgquimicaorganica.org On the phenyl ring, electrophilic attack is directed to the positions meta to the existing substituents.

Stereoselectivity: Stereoselectivity becomes important when a new chiral center is created. The most common example for this molecule would be the reduction of the ketone to a chiral alcohol. The use of chiral catalysts or reagents can lead to the preferential formation of one enantiomer over the other. researchgate.net For instance, asymmetric hydrogenation using a rhodium catalyst can produce chiral 2-pyridine-aryl alcohols with high enantiomeric purity. researchgate.net If a reaction were to create a new stereocenter on one of the rings, controlling the stereochemistry would require a carefully designed stereoselective synthesis. nih.gov

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Table of Mentioned Chemical Compounds

Applications in Catalysis and Advanced Materials Science

Interfacing with Biological Systems: Chemical Mechanisms (e.g., Enzyme Inhibition)

Chemical Principles of Interactions with Biological Macromolecules

There is no specific research on the interactions of 1-[2-(2-pyridinyl)phenyl]ethanone with biological macromolecules. However, based on its structural motifs—a pyridine (B92270) ring and a ketone group—general principles of interaction can be hypothesized. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a common interaction mode with amino acid residues in proteins, such as those containing -NH or -OH groups (e.g., arginine, serine). Furthermore, the pyridine ring can participate in π-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Potential in Materials Chemistry: Ligand Scaffolds for Functional Materials

The potential of this compound as a ligand scaffold in materials chemistry is plausible but underexplored. The pyridine nitrogen atom provides a primary coordination site for metal ions, a fundamental characteristic for the construction of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org The geometry of the ligand, with the chelating pyridine and the phenyl ring, could lead to the formation of complexes with specific spatial arrangements.

Transition metal complexes involving pyridine-based ligands are well-documented and have applications in catalysis and materials science. wikipedia.orgjscimedcentral.com The properties of the resulting materials, such as their porosity, luminescence, or magnetic behavior, would be dictated by the choice of the metal ion and the coordination environment imposed by the this compound ligand. For instance, lanthanide complexes with similar β-diketonate and pyridyl ligands are known to exhibit interesting luminescence properties. ub.edu However, without experimental data on the synthesis and characterization of metal complexes with this compound, its utility as a ligand scaffold remains a theoretical proposition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[2-(2-pyridinyl)phenyl]Ethanone in laboratory settings?

  • Methodological Answer : The compound can be synthesized via condensation reactions between aryl aldehydes and methyl-substituted pyridines. For example, analogous methods involve reacting 2-methylpyridine derivatives with benzaldehyde analogs under acidic or basic conditions, followed by purification via column chromatography. This approach aligns with protocols used for structurally related ketones, such as the condensation of 7-chloro-2-methylquinoline with 3-acetylbenzaldehyde .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : The pyridinyl group induces distinct deshielding effects in 1H^1H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and 13C^{13}C NMR (carbonyl carbon at δ 190–210 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 121.1366 (C7_7H7_7NO) .
  • IR Spectroscopy : A strong carbonyl stretch (~1680–1700 cm1^{-1}) is characteristic .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation (P261) and skin contact (P262) per precautionary statements in safety data sheets. Work in a fume hood and refer to toxicity guidelines, as thorough toxicological data may be limited .

Q. How can researchers assess the purity of this compound using chromatographic methods?

  • Methodological Answer : Gas chromatography (GC) with non-polar columns (e.g., DB-5) or polar columns (e.g., HP-INNOWax) can separate impurities. Compare retention indices (e.g., Kovats index) against NIST reference data .

Advanced Research Questions

Q. How can discrepancies in reported physical properties (e.g., boiling points) be resolved methodologically?

  • Methodological Answer : Conflicting boiling points (e.g., 461.7–465.2 K ) may arise from differences in sample purity or measurement techniques. Use differential scanning calorimetry (DSC) for precise determination and validate against high-purity standards. Cross-reference multiple literature sources to identify outliers .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how can SHELX software address them?

  • Methodological Answer : Twinned crystals or weak diffraction intensities complicate refinement. SHELXL (part of the SHELX suite) enables robust refinement of small-molecule structures, even with high-resolution or twinned data. Use the TWIN command for twinning correction and HKLF 5 for intensity integration .

Q. How does the pyridinyl group influence the coordination chemistry of this compound?

  • Methodological Answer : The pyridinyl nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Characterize coordination modes using X-ray crystallography and UV-Vis spectroscopy. Compare ligand field parameters (e.g., Δoct\Delta_{oct}) with related pyridine-based ligands .

Q. What computational approaches model the electronic transitions of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic transitions and frontier molecular orbitals. Compare computed IR/Raman spectra with experimental data to validate the electronic structure .

Q. How can degradation products or synthetic impurities be identified using advanced analytical techniques?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) detects trace impurities. Reference databases like NIST’s Chemistry WebBook aid in identifying byproducts such as hydroxylated derivatives or oxidation products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.